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Compound of Interest

Compound Name: 2,6-Difluoro-3-methoxyaniline

Cat. No.: B138209 Get Quote

An In-Depth Technical Guide to 2,6-Difluoro-3-methoxyaniline: A Key Intermediate in Modern

Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract
2,6-Difluoro-3-methoxyaniline, a strategically substituted aromatic amine, represents a

valuable and highly versatile building block in the synthesis of complex organic molecules. The

unique arrangement of its functional groups—two ortho-fluorine atoms flanking an amine, and a

meta-methoxy group—imparts a distinct electronic and steric profile that is increasingly sought

after in medicinal chemistry and materials science. The fluorine substituents can enhance

metabolic stability, modulate basicity (pKa) of the aniline nitrogen, and introduce novel non-

covalent interactions for molecular recognition in biological targets. This guide provides a

comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential

applications of 2,6-Difluoro-3-methoxyaniline, offering field-proven insights for its effective

utilization in research and development.

Core Chemical Identity and Physicochemical
Properties
2,6-Difluoro-3-methoxyaniline, also known as 3-Amino-2,4-difluoroanisole or 2,6-Difluoro-m-

anisidine, is a substituted aniline that serves as a key chemical intermediate.[1] Its structure is
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notable for the presence of fluorine atoms, which are critical in modifying the properties of

target molecules in drug discovery.[2]

Property Value Source(s)

CAS Number 144851-62-7 [1][3]

Molecular Formula C₇H₇F₂NO [3]

Molecular Weight 159.14 g/mol

Appearance
Clear colorless to pale orange

liquid
[4][5]

Purity (Typical) ≥96-97% [1][4]

Refractive Index 1.5210-1.5260 (@ 20°C) [4][5]

Synonyms
3-Amino-2,4-difluoroanisole,

2,6-Difluoro-m-anisidine
[1]

Predicted Spectroscopic Profile
While extensive published spectra are not readily available, the following characteristics can be

predicted based on its structure:

¹H NMR: Protons on the aromatic ring will appear as multiplets, with coupling to both

adjacent protons and fluorine atoms. The methoxy group will present as a singlet around 3.8-

4.0 ppm, and the amine protons will show a broad singlet.

¹³C NMR: The carbon atoms attached to fluorine will show large one-bond C-F coupling

constants. The aromatic region will display six distinct signals.

¹⁹F NMR: Two distinct signals are expected for the non-equivalent fluorine atoms, each

showing coupling to adjacent protons.

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 159,

corresponding to the molecular weight.
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Synthesis and Manufacturing Considerations
Detailed, large-scale manufacturing protocols for 2,6-Difluoro-3-methoxyaniline are not

widely published in peer-reviewed literature, likely due to their proprietary nature. However, a

logical and robust synthetic route can be devised from commercially available starting

materials, leveraging well-established organic transformations. The most plausible approach

involves the nitration of a difluoroanisole precursor followed by the reduction of the nitro group.

Proposed Synthetic Pathway
A reliable synthesis begins with 2,4-difluoroanisole. The key steps are regioselective nitration,

followed by a standard reduction to yield the target aniline.

2,4-Difluoroanisole NitrationHNO₃ / H₂SO₄ 2,4-Difluoro-5-nitroanisole ReductionFe / HCl or H₂, Pd/C 2,6-Difluoro-3-methoxyaniline

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2,6-Difluoro-3-methoxyaniline.

Protocol: Laboratory-Scale Synthesis
This protocol is a representative, self-validating system. Each step includes purification and

characterization to ensure the integrity of the intermediate before proceeding.

Step 1: Nitration of 2,4-Difluoroanisole

Rationale: The methoxy group is a strong ortho-, para-director. In 2,4-difluoroanisole, the

positions ortho and para to the methoxy group are C2 and C4 (blocked by fluorine) and C6.

The position ortho to the methoxy and meta to both fluorines (C5) is the most sterically

accessible and electronically favorable position for nitration. Standard nitrating conditions

(HNO₃/H₂SO₄) are effective for this transformation.

Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a

dropping funnel, and a thermometer. Cool the flask in an ice/salt bath to -5 to 0 °C.
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Reaction: Charge the flask with 2,4-difluoroanisole (1.0 eq). Slowly add concentrated sulfuric

acid (H₂SO₄, 3.0 eq) while maintaining the internal temperature below 10 °C.

Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃, 1.1 eq) to

concentrated H₂SO₄ (1.5 eq) at 0 °C. Add this mixture dropwise to the anisole solution over 1

hour, ensuring the temperature does not exceed 5 °C.

Quenching & Isolation: After the addition is complete, allow the reaction to stir for an

additional 2 hours at 0-5 °C. Carefully pour the reaction mixture onto crushed ice. The solid

precipitate, 2,4-Difluoro-5-nitroanisole, is collected by vacuum filtration, washed with cold

water until the filtrate is neutral, and dried.

Validation: The intermediate should be characterized by ¹H NMR and melting point to confirm

its identity and purity before proceeding.

Step 2: Reduction of 2,4-Difluoro-5-nitroanisole

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental

transformation. Reduction with iron powder in the presence of an acid (like HCl or acetic

acid) is a cost-effective and reliable method. Alternatively, catalytic hydrogenation (H₂ over

Pd/C) offers a cleaner reaction profile with high efficiency.

Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add

the synthesized 2,4-Difluoro-5-nitroanisole (1.0 eq), ethanol, and water (5:1 v/v).

Reaction: Add iron powder (Fe, 5.0 eq) and a catalytic amount of concentrated hydrochloric

acid (HCl, 0.2 eq). Heat the mixture to reflux (approx. 80-85 °C) and monitor the reaction by

Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6

hours).

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of

Celite to remove the iron salts, washing the filter cake with ethanol.

Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl

acetate and wash with a saturated sodium bicarbonate solution and then brine. Dry the

organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The
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crude product can be further purified by vacuum distillation or column chromatography to

yield pure 2,6-Difluoro-3-methoxyaniline.

Validation: Final product identity and purity should be confirmed by NMR (¹H, ¹³C, ¹⁹F), GC-

MS, and refractive index measurement.[4][5]

Chemical Reactivity and Synthetic Utility
The reactivity of 2,6-Difluoro-3-methoxyaniline is governed by the interplay of its three

substituents. The amine group is a potent nucleophile and activating group, while the methoxy

group is also activating. The two ortho-fluorine atoms are strongly deactivating via induction but

also exert significant steric hindrance around the amine, which can be leveraged for selective

reactions.

Key Transformations

Product Classes

2,6-Difluoro-3-methoxyaniline

C₇H₇F₂NO

N-Acylation / Sulfonylation Forms stable amides & sulfonamides

RCOCl or RSO₂Cl

Diazotization Forms diazonium salt (Ar-N₂⁺)

NaNO₂, HCl

Cross-Coupling Precursor e.g., for Buchwald-Hartwig Amination

Forms substrates for coupling

Electrophilic Aromatic Substitution Halogenation, Nitration at C4

NBS, etc.

Bioactive Amides Fused Heterocycles Sandmeyer Products (Ar-X)

CuX

Click to download full resolution via product page

Caption: Reactivity profile of 2,6-Difluoro-3-methoxyaniline in synthetic chemistry.

N-Functionalization: The primary amine readily undergoes acylation with acid chlorides or

anhydrides and sulfonylation with sulfonyl chlorides to form highly stable amide and
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sulfonamide linkages, respectively. These are cornerstone reactions in the synthesis of many

pharmaceutical agents.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid)

converts the amine to a diazonium salt. This intermediate is highly versatile and can be

substituted with a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH) via Sandmeyer or

related reactions.

Building Block for Heterocycles: The aniline functionality is a classic starting point for

constructing nitrogen-containing heterocycles, such as quinolines, quinazolines, and

benzimidazoles, which are prevalent scaffolds in drug molecules.[6]

Applications in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to optimize their

pharmacological profile.[2] The 2,6-difluoro substitution pattern is particularly advantageous.

Metabolic Blocking: The fluorine atoms can block sites of oxidative metabolism (cytochrome

P450), thereby increasing the drug's half-life.

pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the aniline

nitrogen. This tuning of pKa is critical for controlling a molecule's ionization state, which

affects its solubility, cell permeability, and target binding.

Conformational Control: The steric bulk of the ortho-fluorines can restrict the rotation of the

C-N bond, locking the molecule into a specific, biologically active conformation.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological

targets, including hydrogen bonding and dipole-dipole interactions, potentially increasing

binding affinity and selectivity.

While specific drugs derived directly from 2,6-Difluoro-3-methoxyaniline are not extensively

documented in public literature, the 2,6-difluorophenyl motif is present in various advanced

molecules, such as precursors to PET imaging agents for cancer diagnostics.[7] This highlights

the value of this substitution pattern in developing targeted therapies.

Protocol: Exemplary Amide Coupling Reaction
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This protocol details the use of 2,6-Difluoro-3-methoxyaniline as a nucleophile in a standard

peptide coupling reaction, a ubiquitous step in modern drug synthesis.

Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve a

carboxylic acid of interest (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane

(DCM) or dimethylformamide (DMF).

Activation: Add a peptide coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic

base, like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture for 15-20 minutes at room

temperature to form the activated ester.

Coupling: Add a solution of 2,6-Difluoro-3-methoxyaniline (1.05 eq) in the same solvent to

the activated ester mixture.

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically

2-12 hours), dilute the reaction with ethyl acetate and wash sequentially with 1M HCl,

saturated NaHCO₃ solution, and brine.

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting amide

product can be purified by silica gel chromatography or recrystallization.

Safety, Handling, and Storage
Comprehensive safety data for 2,6-Difluoro-3-methoxyaniline is limited. However, based on

its structure as a substituted aniline, it should be handled with extreme caution. Structurally

related compounds are known to be toxic and potentially carcinogenic.[8][9][10]

Hazard Class: Presumed to be toxic if swallowed, inhaled, or absorbed through the skin.[10]

[11] May cause irritation to the skin, eyes, and respiratory system.

Handling:

Always use this chemical within a certified chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-

resistant gloves (nitrile or neoprene), and safety glasses or goggles.

Avoid generating aerosols or dust.
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Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

Keep away from incompatible materials such as strong oxidizing agents and acids.

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is

recommended.

Conclusion
2,6-Difluoro-3-methoxyaniline is a high-value chemical intermediate with a unique

substitution pattern that makes it exceptionally useful for the synthesis of advanced

pharmaceutical and specialty chemical products. Its strategic combination of fluorine, amine,

and methoxy groups provides a powerful tool for chemists to fine-tune molecular properties,

from metabolic stability to target affinity. By understanding its synthesis, reactivity, and handling

requirements, researchers can effectively leverage this building block to accelerate the

development of next-generation molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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